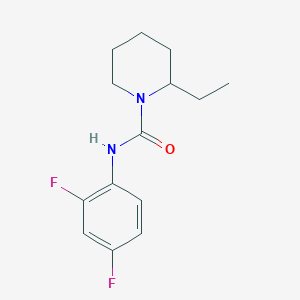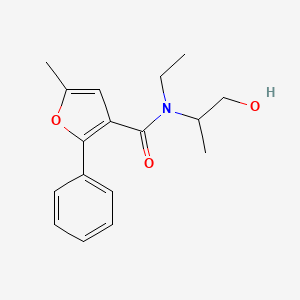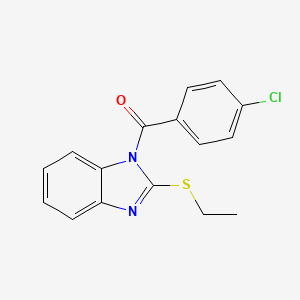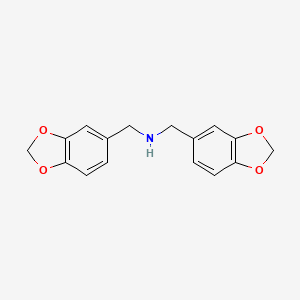
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and drug development. In
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including carbonic anhydrase and topoisomerase. This inhibition leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. The compound has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and transcription.
実験室実験の利点と制限
One of the advantages of using 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in certain cell lines.
将来の方向性
There are various future directions for the study of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide. One potential direction is the development of new antibiotics based on the compound's broad-spectrum antimicrobial activity. Another potential direction is the study of the compound's potential use in drug development for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Conclusion
In conclusion, 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound that has shown promising results in various scientific research applications. The compound has been studied for its potential use in cancer treatment and drug development. The compound's mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and topoisomerase. The compound has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been explored. Finally, there are various future directions for the study of this compound, including the development of new antibiotics and the study of its potential use in drug development.
合成法
The synthesis of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.
科学的研究の応用
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been studied for its potential use in drug development. It has been shown to have a broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-14-4-3-12(11-13(14)15)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNHWAIVUNXFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)

![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)

![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)